molecular formula C28H21N3O4S B11661348 (2E,5Z)-3-benzyl-2-(benzylimino)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one

(2E,5Z)-3-benzyl-2-(benzylimino)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one

Cat. No.: B11661348
M. Wt: 495.5 g/mol
InChI Key: JHLHHDQLSRDRPZ-AEALBBRZSA-N
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Description

(2E,5Z)-3-benzyl-2-(benzylimino)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the thiazolidinone class, characterized by a thiazolidine ring fused with other functional groups, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5Z)-3-benzyl-2-(benzylimino)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with a suitable aldehyde to form an imine intermediate. This intermediate then reacts with a thiazolidinone derivative under specific conditions to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(2E,5Z)-3-benzyl-2-(benzylimino)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in inert atmospheres to prevent unwanted side reactions.

    Substitution: Various nucleophiles or electrophiles; reactions often require catalysts or specific solvents to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

Chemistry

In chemistry, (2E,5Z)-3-benzyl-2-(benzylimino)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

Biologically, this compound may exhibit interesting interactions with biological molecules, making it a candidate for studies in biochemistry and molecular biology. Its interactions with enzymes, proteins, and other biomolecules can provide insights into its potential biological activities.

Medicine

In medicine, the compound’s structural features suggest potential pharmacological properties. Research may focus on its activity against specific diseases, its mechanism of action, and its potential as a therapeutic agent. Studies could include its effects on cellular pathways, its toxicity profile, and its efficacy in preclinical models.

Industry

Industrially, this compound may find applications in the development of new materials, catalysts, or as intermediates in the synthesis of other valuable compounds. Its unique properties can be leveraged to create products with specific desired characteristics.

Mechanism of Action

The mechanism by which (2E,5Z)-3-benzyl-2-(benzylimino)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to specific cellular responses. The exact mechanism would depend on the context of its application, whether in a biological system or a chemical process.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidine ring structure but different substituents.

    Benzylidene Derivatives: Compounds with benzylidene groups attached to various core structures.

    Nitrophenyl Furans: Compounds containing nitrophenyl and furan moieties.

Uniqueness

What sets (2E,5Z)-3-benzyl-2-(benzylimino)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one apart is its combination of functional groups, which imparts unique chemical and biological properties

Properties

Molecular Formula

C28H21N3O4S

Molecular Weight

495.5 g/mol

IUPAC Name

(5Z)-3-benzyl-2-benzylimino-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H21N3O4S/c32-27-26(17-24-15-16-25(35-24)22-11-13-23(14-12-22)31(33)34)36-28(29-18-20-7-3-1-4-8-20)30(27)19-21-9-5-2-6-10-21/h1-17H,18-19H2/b26-17-,29-28?

InChI Key

JHLHHDQLSRDRPZ-AEALBBRZSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN=C2N(C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/S2)CC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)CN=C2N(C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])S2)CC5=CC=CC=C5

Origin of Product

United States

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